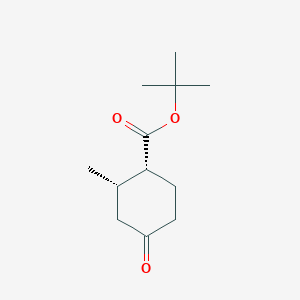

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1 |

InChI Key |

GOSCCVTXSPXIEI-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)CC[C@H]1C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CC(=O)CCC1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Enolate Alkylation and Esterification

One classical approach starts from a cyclohexanone derivative, such as 4-oxocyclohexanecarboxylic acid or its esters, followed by:

- Formation of an enolate at the 2-position.

- Alkylation with a methylating agent to introduce the 2-methyl substituent.

- Protection of the carboxylic acid as a tert-butyl ester.

This method often requires low temperature conditions (e.g., -78 °C) to control regio- and stereoselectivity.

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| Enolate formation | Lithium bis(trimethylsilyl)amide (1M in hexanes), THF, -78 °C, 30 min | Generation of enolate intermediate |

| Alkylation | Addition of methyl iodide or methyl triflate at -78 °C to room temperature | Introduction of 2-methyl substituent |

| Esterification | Treatment with di-tert-butyl dicarbonate or tert-butanol under acidic or catalytic conditions | Formation of tert-butyl ester protecting group |

This approach is supported by the preparation of related tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives, where enolate chemistry and subsequent esterification are key steps.

Asymmetric Catalysis and Chiral Pool Synthesis

To achieve the specific (1R,2S) stereochemistry, asymmetric hydrogenation or chiral auxiliary-controlled reactions are employed.

- Palladium-catalyzed methoxycarbonylation of enol triflates derived from Hagemann's ester derivatives has been reported to produce chiral intermediates useful for further transformations.

- Crabtree catalyst hydrogenation provides stereoselective reduction to set the desired stereochemistry at key centers.

- Use of chiral starting materials or chiral auxiliaries ensures high enantiomeric excess and diastereoselectivity.

Representative Experimental Procedure (Adapted from Literature)

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Enolate formation | Lithium bis(trimethylsilyl)amide in THF | -78 °C | 30 min | — | Low temp to control stereochemistry |

| Alkylation | Methyl iodide or methyl triflate | -78 °C to RT | 1-2 h | High | Methyl group introduction at C2 |

| Esterification | Di-tert-butyl dicarbonate or tert-butanol | RT or reflux | 3 h | Quantitative | Protection of carboxyl group |

| Pd-catalyzed methoxycarbonylation | Pd catalyst, 1,4-dioxane | 100 °C | 3 h | 80-90 | Stereoselective functionalization |

| Stereoselective hydrogenation | Crabtree catalyst | RT | 2-4 h | High | Sets chiral centers |

Research Findings and Notes

- The stereochemistry (1R,2S) is crucial for biological activity and synthetic utility; thus, methods emphasize stereocontrol via chiral catalysts or auxiliaries.

- Low temperature enolate chemistry is preferred to avoid side reactions and improve selectivity.

- The tert-butyl ester protecting group is favored for its stability and ease of removal under mild acidic conditions.

- Palladium-catalyzed cross-coupling and hydrogenation steps enable efficient introduction of functional groups and stereocenters.

- Purification is typically achieved by flash chromatography on silica gel, with gradients of ethyl acetate and hexanes or heptane.

- Analytical data such as 1H-NMR, MS (ESI), and chiral HPLC confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors in biological systems. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a Boc group, methyl substituent, and ketone. Comparisons with related molecules reveal key differences:

Key Observations :

- The oxazolidine derivative replaces the cyclohexane core with a heterocyclic ring, enhancing rigidity and altering electronic properties for peptide mimicry.

- The amino-carbamate derivative introduces hydrogen-bonding capabilities and basicity, making it suitable for targeting enzyme active sites.

- The ketone in the target compound offers a reactive site for reductions or nucleophilic additions, unlike the ester or carbamate groups in analogs .

Biological Activity

Structural Characteristics

The molecular formula of tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is , with a molecular weight of approximately 226.32 g/mol. The presence of chiral centers within the compound contributes to its stereochemical properties, which can significantly influence its reactivity and biological interactions.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related compounds have been documented to exhibit various biological effects. The following table summarizes some of the known activities of structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | 1027775-28-5 | Antimicrobial properties |

| (R)-tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate | 1217633-41-4 | Anti-inflammatory effects |

| (S)-tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate | 1212437-79-0 | Potential analgesic activity |

These compounds share structural features with this compound and may provide insights into its potential biological roles.

The mechanisms through which compounds like this compound exert their biological effects are often linked to their ability to interact with specific biological targets. For instance:

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Some derivatives may act as agonists or antagonists at various receptor sites, influencing physiological responses.

- Cellular Interaction : The structural characteristics allow for interactions with cellular membranes, potentially affecting cell signaling pathways.

Case Studies and Research Findings

Research has highlighted the importance of structural variations in determining biological activity. For example, studies on related compounds have demonstrated that modifications in substituents can lead to significant changes in pharmacological profiles.

A notable study involved the synthesis of a series of diesters derived from similar cyclohexane frameworks, which were evaluated for their efficacy in drug discovery programs targeting specific receptors associated with inflammation and pain management .

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Potential avenues include:

- In vitro and In vivo Studies : Conducting assays to determine the compound's effects on various cell lines and animal models.

- Structure–Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving cyclization and stereoselective carboxylation. For example, a tert-butyl carboxylate derivative was synthesized using a silicon-based protecting group to stabilize the carboxylate intermediate, followed by catalytic hydrogenation for deprotection . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical, with purity >97% achievable by recrystallization in dichloromethane/hexane mixtures . HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures final purity validation.

Q. How can the absolute configuration of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves stereochemistry by analyzing anomalous dispersion effects in the Flack parameter . For non-crystalline samples, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra to confirm (1R,2S) configuration.

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying conditions?

- Methodology : Monitor degradation via accelerated stability studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C.

- Hydrolytic stability : HPLC tracking of ester hydrolysis in pH 3–7 buffers at 40°C .

- Oxidative stability : Expose to 3% H2O2 and analyze by <sup>1</sup>H NMR for peroxide adducts.

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized, and what strategies resolve enantiomeric excess (ee) discrepancies?

- Methodology :

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to enforce (1R,2S) geometry .

- Analysis : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) quantifies ee. If ee <95%, employ kinetic resolution via lipase-mediated transesterification (e.g., CAL-B enzyme in tert-butanol) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic ketone reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map the electrophilicity of the 4-oxo group. Solvent effects (e.g., THF vs. DCM) are modeled using the polarizable continuum model (PCM). Transition-state analysis for nucleophilic addition (e.g., Grignard reagents) identifies steric hindrance from the tert-butyl group as a rate-limiting factor .

Q. How should conflicting NMR data (e.g., unexpected coupling constants) be resolved during structural validation?

- Methodology :

- Solvent effects : Re-acquire <sup>13</sup>C NMR in DMSO-d6 to detect hidden conformers.

- 2D NMR : Use HSQC and HMBC to correlate methyl protons (δ 1.2–1.4 ppm) with quaternary carbons.

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies fluxional behavior in the cyclohexane ring .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental IR spectra for the carbonyl stretching modes?

- Methodology :

- DFT refinement : Adjust computational parameters (e.g., hybrid functionals like M06-2X) to better model conjugation between the ester and ketone groups.

- Experimental validation : Use attenuated total reflectance (ATR)-FTIR with <2 cm<sup>−1</sup> resolution. If νC=O deviates >10 cm<sup>−1</sup>, check for solvent interactions (e.g., H-bonding in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.